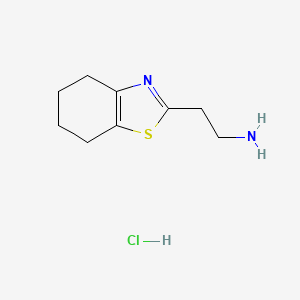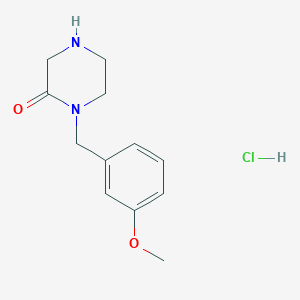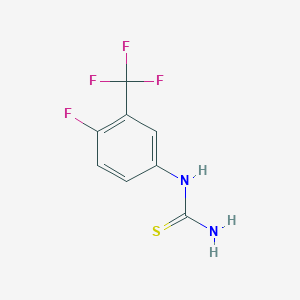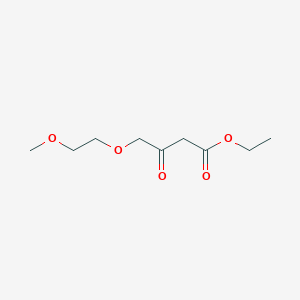![molecular formula C33H20F12O2 B3335550 (1R)-6,6'-Bis[3,5-bis(trifluoromethyl)phenyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol CAS No. 1286189-16-9](/img/structure/B3335550.png)
(1R)-6,6'-Bis[3,5-bis(trifluoromethyl)phenyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol
Overview
Description
The compound contains two phenyl rings, each substituted with two trifluoromethyl groups. The presence of these groups can significantly affect the compound’s reactivity and properties. The compound also contains two hydroxyl groups, which can participate in hydrogen bonding and other reactions .
Molecular Structure Analysis
The compound’s structure includes a spirobi[1H-indene] core, two phenyl rings, and two hydroxyl groups. The presence of the trifluoromethyl groups can increase the compound’s lipophilicity, which may affect its solubility and reactivity .Chemical Reactions Analysis
The hydroxyl groups in the compound can participate in various reactions, such as esterification or ether formation. The trifluoromethyl groups can also affect the compound’s reactivity .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the trifluoromethyl groups could increase the compound’s lipophilicity, while the hydroxyl groups could allow it to form hydrogen bonds .Scientific Research Applications
Polymerization Catalysts
- Research on tetrasubstituted alkenes with indenyl substituents has led to the development of new ansa titanium and zirconium metallocene complexes. These complexes exhibit active properties in the polymerization of ethylene and its copolymerization with 1-hexene, indicating their potential as catalysts in polymer production processes (Morton et al., 2014).
Organic Electronics
- The development of small-molecule electron acceptors based on an indenoindene core for use in organic photovoltaics has shown promising results, with one study achieving a power conversion efficiency of 12.74%. This research underscores the potential of such structures in enhancing the performance of solar cells (Xu et al., 2017).
Material Synthesis
- Spirobifluorene-based materials have been synthesized for application in organic solar cells, demonstrating the role of spirobi[indene] related structures in improving the absorption and electrochemical properties of photovoltaic materials (Nazim et al., 2016).
Advanced Material Applications
- Novel monomers and polymers incorporating trifluoromethyl phenyl groups have been synthesized for the development of polyimides with high glass-transition temperatures, excellent solubility, and low dielectric constants, indicating their potential use in electronic and aerospace industries (Myung et al., 2002).
Future Directions
properties
IUPAC Name |
5,5'-bis[3,5-bis(trifluoromethyl)phenyl]-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H20F12O2/c34-30(35,36)19-9-17(10-20(13-19)31(37,38)39)23-3-1-15-5-7-29(25(15)27(23)46)8-6-16-2-4-24(28(47)26(16)29)18-11-21(32(40,41)42)14-22(12-18)33(43,44)45/h1-4,9-14,46-47H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEQZGBBSPOTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=C(C=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)O)C5=C1C=CC(=C5O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H20F12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Azetidin-3-yl)benzo[d]thiazole hydrochloride](/img/structure/B3335507.png)

![Poly(oxy-1,2-ethanediyl), alpha-acetyl-omega-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]-](/img/structure/B3335511.png)

![[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3335520.png)
![[Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-methoxy-dimethylsilane](/img/structure/B3335538.png)

![5H-Dithieno[3,2-b:2',3'-d]pyran-5-one](/img/structure/B3335565.png)

![[4,8-Bis(4,5-didecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B3335568.png)